molecular formula C22H15FN2O4 B2673777 1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892422-06-9

1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2673777
CAS No.: 892422-06-9
M. Wt: 390.37
InChI Key: QLWVFFGSOZZBKI-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis Methods

  • Synthesis of Heterocyclic Compounds: Research has explored the reactivity of furan-2,3-dione derivatives in synthesizing heterocyclic compounds. For instance, the reaction of furan-2,3-dione with N-sulfinylamines or sulfur diimides can lead to the formation of pyrrole-2,3-diones, highlighting potential pathways for synthesizing pyrimidine derivatives through novel and surprising rearrangements (Heilmayer et al., 1993).
  • Herbicidal Activities: Analogues of pyrimidine dione compounds have been synthesized and shown to possess herbicidal activities, suggesting potential agricultural applications. For example, certain pyrimidine-2,4(1H,3H)-dione compounds have demonstrated significant herbicidal effects against specific plants, indicating the chemical's utility in developing new herbicides (Yang Huazheng, 2013).

Potential Applications in Material Science and Biological Research

  • Fluorogenic Reagents for Chromosome Differentiation: Compounds related to furan diones, such as Fluram (Fluorescamine), have been used as fluorogenic reagents for differentiating chromosome regions, showcasing the application of similar compounds in biological staining and microscopy (Cuéllar et al., 1991).
  • Synthesis and Characterization of Heterocyclic Derivatives: The synthesis of heterocyclic derivatives, such as substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, has been investigated, with these compounds being screened for their urease inhibition activity. This research highlights the potential of furan and pyrimidine derivatives in medicinal chemistry and as enzyme inhibitors (Rauf et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzaldehyde, followed by reduction and cyclization reactions.", "Starting Materials": [ "3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione", "3-fluorobenzaldehyde", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzaldehyde in the presence of acetic acid and methanol to form 1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reduction of the intermediate product using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Cyclization of the alcohol using hydrochloric acid and sodium hydroxide to form the final product, 1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

892422-06-9

Molecular Formula

C22H15FN2O4

Molecular Weight

390.37

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN2O4/c23-15-6-3-5-14(11-15)12-24-19-17-8-1-2-9-18(17)29-20(19)21(26)25(22(24)27)13-16-7-4-10-28-16/h1-11H,12-13H2

InChI Key

QLWVFFGSOZZBKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=CC=CO5

solubility

not available

Origin of Product

United States

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